4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate
Brand Name: Vulcanchem
CAS No.: 93512-87-9
VCID: VC0033139
InChI: InChI=1S/C51H90N2O15Si/c1-29-25-35-26-41(68-69(16,17)50(7,8)9)65-38(27-39(55)59-30(2)21-19-18-20-22-37(29)64-40-24-23-36(52(11)12)31(3)60-40)46(58-15)45(35)67-49-47(63-34(6)54)43(53(13)14)44(32(4)62-49)66-42-28-51(10,57)48(56)33(5)61-42/h18-20,22,29-33,35-38,40-49,56-57H,21,23-28H2,1-17H3/t29-,30-,31?,32?,33?,35-,36?,37+,38-,40?,41?,42?,43?,44?,45+,46+,47?,48?,49?,51?/m1/s1
SMILES: CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)N(C)C
Molecular Formula: C51H90N2O15Si
Molecular Weight: 999.365

4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate

CAS No.: 93512-87-9

Reference Standards

VCID: VC0033139

Molecular Formula: C51H90N2O15Si

Molecular Weight: 999.365

4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate - 93512-87-9

CAS No. 93512-87-9
Product Name 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate
Molecular Formula C51H90N2O15Si
Molecular Weight 999.365
IUPAC Name [2-[[(1R,3R,4R,10R,14R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-4-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-methoxy-3,10-dimethyl-12-oxo-11,15-dioxabicyclo[12.3.2]nonadeca-5,7-dien-18-yl]oxy]-5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate
Standard InChI InChI=1S/C51H90N2O15Si/c1-29-25-35-26-41(68-69(16,17)50(7,8)9)65-38(27-39(55)59-30(2)21-19-18-20-22-37(29)64-40-24-23-36(52(11)12)31(3)60-40)46(58-15)45(35)67-49-47(63-34(6)54)43(53(13)14)44(32(4)62-49)66-42-28-51(10,57)48(56)33(5)61-42/h18-20,22,29-33,35-38,40-49,56-57H,21,23-28H2,1-17H3/t29-,30-,31?,32?,33?,35-,36?,37+,38-,40?,41?,42?,43?,44?,45+,46+,47?,48?,49?,51?/m1/s1
Standard InChIKey OWEOXEWZCLYMKP-FXHDWENNSA-N
SMILES CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)N(C)C
Synonyms [9(2R,5S,6R)]-18-Deoxy-3-deoxy-9-O-[5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V 2A-Acetate
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator